molecular formula C13H16ClN5O2 B14379978 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole CAS No. 89331-89-5

3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole

Cat. No.: B14379978
CAS No.: 89331-89-5
M. Wt: 309.75 g/mol
InChI Key: RMVZEPIOKGZNKW-UHFFFAOYSA-N
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Description

3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that includes a chloro group, a nitro group, and a piperazine moiety, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole typically involves multi-step procedures. One common method includes the nitration of 1H-indazole followed by chlorination and subsequent reaction with 4-methylpiperazine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted indazole compounds.

Scientific Research Applications

3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with similar structural features.

    4-Methylpiperazine: Shares the piperazine moiety.

    5-Nitroindazole: Contains the nitro group similar to the target compound.

Uniqueness

3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89331-89-5

Molecular Formula

C13H16ClN5O2

Molecular Weight

309.75 g/mol

IUPAC Name

3-chloro-1-[(4-methylpiperazin-1-yl)methyl]-5-nitroindazole

InChI

InChI=1S/C13H16ClN5O2/c1-16-4-6-17(7-5-16)9-18-12-3-2-10(19(20)21)8-11(12)13(14)15-18/h2-3,8H,4-7,9H2,1H3

InChI Key

RMVZEPIOKGZNKW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl

Origin of Product

United States

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